Dienogest-13C2,15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H25NO2 |

|---|---|

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

2-[(8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i10+1,11+1,21+1 |

InChI-Schlüssel |

AZFLJNIPTRTECV-PVPRGFAOSA-N |

Isomerische SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2([13CH2][13C]#[15N])O |

Kanonische SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

What is Dienogest-13C2,15N and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienogest-13C2,15N is a stable isotope-labeled derivative of Dienogest, a fourth-generation synthetic progestin. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and its application in research, particularly in pharmacokinetic and metabolic studies. Detailed experimental protocols and an exploration of the signaling pathways modulated by Dienogest are also presented to support its use in drug development and endometriosis research.

Introduction to this compound

Dienogest is a synthetic steroid with potent progestogenic and anti-androgenic activities, primarily used in the treatment of endometriosis and as a component of oral contraceptives.[1] this compound is a stable isotope-labeled internal standard for Dienogest, where two carbon atoms are substituted with Carbon-13 (¹³C) and one nitrogen atom is substituted with Nitrogen-15 (¹⁵N).[2] This isotopic labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool for quantitative analysis by mass spectrometry.[] The use of stable isotope-labeled internal standards is considered the gold standard in bioanalytical methods, as they exhibit identical physicochemical properties to the analyte, co-elute during chromatography, and experience the same ionization effects, leading to highly accurate and precise quantification.[4]

Chemical Structure and Properties

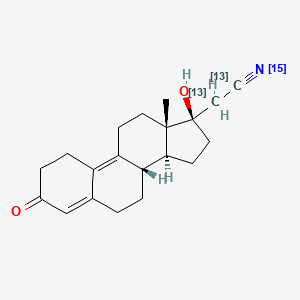

The chemical structure of Dienogest is (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile. The isotopic labeling in this compound occurs at the cyanomethyl group attached to C17.

Chemical Structure of Dienogest

Caption: The chemical structure of Dienogest.

Physicochemical Properties

A summary of the key quantitative data for Dienogest and its isotopically labeled form is presented in Table 1. While a specific certificate of analysis with isotopic purity for this compound was not publicly available, vendors of stable isotope-labeled compounds typically provide this information upon request, with purities generally exceeding 98%.[2]

Table 1: Physicochemical Properties of Dienogest and this compound

| Property | Dienogest | This compound |

| Molecular Formula | C₂₀H₂₅NO₂ | C₁₈¹³C₂H₂₅¹⁵NO₂ |

| Molecular Weight | 311.42 g/mol | 314.4 g/mol [2] |

| CAS Number | 65928-58-7 | 65928-58-7 (unlabeled) |

| Appearance | Solid | Solid |

| Purity | Typically ≥98% | Typically >98% (Isotopic purity information should be obtained from the supplier) |

Synthesis of Isotopically Labeled Dienogest

While a specific, detailed protocol for the synthesis of this compound is proprietary to the manufacturers, the general approach involves the introduction of the labeled cyanomethyl group in the final steps of the synthesis of Dienogest. A plausible synthetic route would start with a suitable steroid precursor. The synthesis of ¹³C and ¹⁵N labeled organic compounds often involves using labeled starting materials, such as K¹³C¹⁵N, in a nucleophilic substitution reaction.[5][6]

A general synthetic scheme for Dienogest involves the protection of the 3-keto group of estra-4,9-diene-3,17-dione, followed by the addition of the cyanomethyl group to the 17-keto position, and subsequent deprotection. To produce this compound, the cyanomethylation step would utilize a labeled acetonitrile (B52724) derivative.

Signaling Pathways Modulated by Dienogest

Dienogest exerts its therapeutic effects in endometriosis by modulating several key signaling pathways, primarily through its action as a progesterone (B1679170) receptor (PR) agonist. Its activity leads to the suppression of estrogen production, inhibition of cell proliferation, and induction of apoptosis in endometriotic cells.[1][7]

Progesterone Receptor (PR) Signaling

Dienogest binds to the progesterone receptor, which in turn modulates the transcription of target genes. This interaction is central to its therapeutic effects in endometriosis, leading to the decidualization and subsequent atrophy of endometrial tissue.

PI3K/Akt/mTOR Signaling Pathway

Recent studies have shown that Dienogest can inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[8][9] This pathway is crucial for cell proliferation, survival, and growth. By inhibiting this pathway, Dienogest can suppress the growth of endometriotic lesions.

Caption: Dienogest inhibits the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

Dienogest has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[10] NF-κB is a key regulator of inflammation, and its inhibition by Dienogest contributes to the reduction of the inflammatory environment associated with endometriosis.[11]

Caption: Dienogest inhibits the NF-κB inflammatory pathway.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Dienogest in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS). The following are general protocols where this compound would be an essential component for accurate analysis.

In Vitro Cell Proliferation Assay

This protocol describes a colorimetric assay to assess the effect of Dienogest on the proliferation of endometrial cells, such as the Ishikawa cell line.[12]

Materials:

-

Ishikawa cells (or other relevant endometrial cell line)

-

DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Dienogest (unlabeled)

-

This compound (for analytical validation if needed)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed Ishikawa cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Dienogest (e.g., 0.1, 1, 10, 100 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Following treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

To quantify the intracellular concentration of Dienogest, cell lysates can be prepared and analyzed by LC-MS, using this compound as an internal standard.

Western Blot Analysis of Signaling Proteins

This protocol outlines the procedure for analyzing the effect of Dienogest on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

Endometrial cells

-

Dienogest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture endometrial cells and treat with Dienogest at the desired concentration and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

For quantitative analysis of Dienogest levels in the cell culture medium or cell lysates, LC-MS with this compound as an internal standard can be employed.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Dienogest in a biological sample using this compound.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development and endometriosis research. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. A thorough understanding of its properties, along with the signaling pathways modulated by its unlabeled counterpart, Dienogest, will facilitate further investigation into the therapeutic mechanisms of this important drug and the development of new treatments for endometriosis and other hormone-dependent conditions.

References

- 1. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bdg.co.nz [bdg.co.nz]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 13C and 15N labeled 2,4-dinitroanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jcmp.yzu.edu.cn [jcmp.yzu.edu.cn]

- 12. benchchem.com [benchchem.com]

Synthesis and Purification of ¹³C,¹⁵N Labeled Dienogest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of ¹³C,¹⁵N labeled Dienogest (B1670515). Stable isotope-labeled compounds are critical internal standards for quantitative bioanalytical assays by mass spectrometry, ensuring accuracy and precision in pharmacokinetic and metabolic studies.[1][2][3] This document outlines a plausible synthetic route, purification protocols, and methods for characterization based on established chemical principles and available literature on the synthesis of unlabeled Dienogest and other isotopically labeled compounds.

Introduction to ¹³C,¹⁵N Labeled Dienogest

Dienogest is a synthetic progestin with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis.[4][5] The ¹³C,¹⁵N labeled version of Dienogest serves as an ideal internal standard in clinical and non-clinical studies involving its quantification. The introduction of stable isotopes provides a distinct mass shift without significantly altering the chemical and physical properties of the molecule, allowing for precise differentiation from the unlabeled drug in biological matrices.[1][2]

Proposed Synthesis of ¹³C,¹⁵N Labeled Dienogest

The proposed multi-step synthesis is as follows:

-

Protection of the 3-keto group: The 3-keto group of estra-4,9-diene-3,17-dione (B195082) is selectively protected, often as a ketal, to prevent its reaction in subsequent steps.[6][7]

-

Epoxidation of the 17-keto group: The 17-keto group is converted to an epoxide.[6][7]

-

Ring-opening with labeled cyanide: The crucial labeling step involves the nucleophilic attack of a ¹³C,¹⁵N labeled cyanide, such as potassium [¹³C,¹⁵N]cyanide (K¹³C¹⁵N), on the 17-spiro-epoxide. This opens the epoxide ring and introduces the ¹³C≡¹⁵N group at the 17α position.

-

Deprotection of the 3-keto group: The protecting group at the 3-position is removed under acidic conditions to yield ¹³C,¹⁵N labeled Dienogest.[6][7]

Experimental Protocol: Synthesis

Step 1: Protection of Estra-4,9-diene-3,17-dione

-

To a solution of estra-4,9-diene-3,17-dione in a suitable organic solvent (e.g., toluene), add 2,2-dimethylpropane-1,3-diol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude protected intermediate.

Step 2: Epoxidation

-

Dissolve the protected intermediate in a suitable solvent mixture (e.g., DMSO and toluene).

-

Add a sulfonium (B1226848) salt (e.g., trimethylsulfonium (B1222738) iodide) and a strong base (e.g., potassium tert-butoxide) at a controlled temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC/HPLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product, wash, dry, and concentrate to yield the crude 17-spiro-epoxide.

Step 3: Introduction of the ¹³C,¹⁵N Label

-

In a well-ventilated fume hood, dissolve the crude 17-spiro-epoxide in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Add a solution of potassium [¹³C,¹⁵N]cyanide in water.

-

Heat the reaction mixture to reflux and monitor its progress.

-

After completion, cool the mixture and carefully neutralize any excess cyanide with an appropriate quenching agent (e.g., sodium hypochlorite (B82951) solution).

-

Remove the solvent under reduced pressure and extract the product.

Step 4: Deprotection

-

Dissolve the crude labeled intermediate in a suitable solvent (e.g., acetone).

-

Add a dilute acid (e.g., perchloric acid or hydrochloric acid) and stir at room temperature.[9][10]

-

Monitor the deprotection by TLC/HPLC.

-

Once the reaction is complete, neutralize the acid and extract the crude ¹³C,¹⁵N labeled Dienogest.

Synthesis Workflow Diagram

Caption: Synthetic pathway for ¹³C,¹⁵N labeled Dienogest.

Purification of ¹³C,¹⁵N Labeled Dienogest

Purification of the final labeled compound is crucial to remove any unlabeled species, isomers, and other impurities. A multi-step purification process is recommended.

Experimental Protocol: Purification

1. Initial Crystallization:

-

The crude product can be crystallized from a suitable solvent system, such as a dimethylformamide (DMF)-water mixture or ethyl acetate (B1210297).[9][10]

-

Dissolve the crude product in a minimal amount of hot DMF and slowly add water until precipitation begins.

-

Allow the solution to cool slowly to facilitate crystal formation.

-

Filter the crystals, wash with cold solvent, and dry under vacuum.

2. Chromatographic Purification:

-

For higher purity, the crystallized product should be subjected to column chromatography.

-

Column: Silica gel is a common stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) can be effective.

-

Collect fractions and analyze by TLC or HPLC to pool the pure product.

3. Final Crystallization:

-

The purified product from chromatography can be recrystallized once more to ensure high purity.

Purification Workflow Diagram

Caption: Purification workflow for ¹³C,¹⁵N labeled Dienogest.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the final product must be confirmed through various analytical techniques.

| Analytical Technique | Purpose | Expected Outcome |

| High-Performance Liquid Chromatography (HPLC) | Determine chemical purity | Purity ≥ 99% |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirm molecular weight and isotopic enrichment | Molecular ion peak corresponding to the mass of ¹³C,¹⁵N Dienogest. Isotopic enrichment > 98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm chemical structure | Spectra consistent with the structure of Dienogest, with characteristic splitting patterns for the labeled carbon. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups | Characteristic absorption bands for hydroxyl, nitrile, and ketone groups. |

Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of ¹³C,¹⁵N labeled Dienogest. These values are estimations based on typical yields for similar reactions.

| Parameter | Value |

| Overall Yield | 30-40% |

| Chemical Purity (by HPLC) | ≥ 99.5% |

| Isotopic Enrichment | > 98% |

| Appearance | White to off-white crystalline solid |

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and purification of ¹³C,¹⁵N labeled Dienogest. The proposed methodology leverages established synthetic routes for the unlabeled compound and incorporates the isotopic label at a key step. Rigorous purification and comprehensive analytical characterization are essential to ensure the final product meets the high-quality standards required for its use as an internal standard in regulated bioanalytical studies. While this guide provides a detailed framework, optimization of reaction conditions and purification methods may be necessary to achieve the desired yield and purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nuvisan.com [nuvisan.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of dienogest | Semantic Scholar [semanticscholar.org]

- 7. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]

- 8. WO2011132045A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]

- 9. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Physicochemical Properties of Dienogest-13C2,15N

This technical guide provides a comprehensive overview of the core physicochemical properties of Dienogest-13C2,15N, an isotopically labeled version of the synthetic progestin, Dienogest (B1670515). Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key workflows and mechanisms.

Dienogest-(17α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile—is a fourth-generation progestin with potent progestogenic and anti-androgenic effects.[1][2] The stable isotope-labeled variant, this compound, incorporates two Carbon-13 atoms and one Nitrogen-15 atom. This labeling makes it an invaluable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, where it serves as an ideal internal standard to ensure accuracy and precision.[3][4] While the isotopic labeling minimally affects most physicochemical properties, it results in a predictable increase in molecular weight.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical and spectral properties of Dienogest and its isotopically labeled form. Data for properties other than molecular weight are based on the unlabeled compound, as they are not expected to differ significantly.

Table 1: Core Physicochemical Properties

| Property | Dienogest | This compound | Data Source(s) |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₅NO₂ | C₁₈¹³C₂H₂₅¹⁵NO₂ | [5][6] |

| Molecular Weight | 311.42 g/mol | 314.4 g/mol | [6][7][8][9][10] |

| Appearance | White to off-white crystalline powder/solid | Not specified (expected to be similar) | [11][12] |

| Melting Point | 210 - 218 °C | Not specified (expected to be similar) | [5][12][13] |

| Boiling Point | 549 °C (Predicted) | Not specified (expected to be similar) | [13] |

| pKa | Neutral molecule within pH 2-12 | Not specified (expected to be similar) | [12] |

| Optical Rotation | [α]/D -305° to -325° (c=1 in dichloromethane) | Not specified (expected to be similar) |[10] |

Table 2: Solubility Data

| Solvent | Solubility (Dienogest) | Data Source(s) |

|---|---|---|

| Water | Practically insoluble | [5][12] |

| DMSO | ≥14.8 mg/mL; up to 100 mM (approx. 31 mg/mL) | [8][10][11][14][15] |

| Ethanol | Approx. 20 mg/mL; Insoluble (conflicting reports) | [8][11] |

| Dimethyl Formamide (DMF) | Approx. 2 mg/mL | [11] |

| Ethanol:PBS (1:2, pH 7.2) | Approx. 0.3 mg/mL |[11] |

Table 3: Spectral Data

| Technique | Wavelength (λmax) | Data Source(s) |

|---|

| UV/Vis. | 214, 303 nm |[11] |

Experimental Protocols & Methodologies

Detailed and reproducible protocols are critical for the validation and application of physicochemical data in a research and development setting.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent system (e.g., water, buffer, or organic solvent).

Methodology:

-

Preparation: Add an excess amount of this compound crystalline solid to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration (using a filter that does not bind the analyte).

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Quantification via LC-MS/MS

This protocol outlines a typical method for the quantitative analysis of Dienogest in a biological matrix (e.g., human plasma), using this compound as the internal standard (IS).[3]

Objective: To accurately measure the concentration of Dienogest in plasma samples.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200 µL of plasma sample into a clean tube.

-

Add a precise volume of the internal standard working solution (this compound in a suitable solvent).

-

Add an extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 10 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

Chromatographic Conditions:

-

Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.[3]

-

Column: A reverse-phase column such as a Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm).[3]

-

Mobile Phase: Isocratic elution with a mixture like acetonitrile (B52724) and 5 mM ammonium (B1175870) acetate (B1210297) (e.g., 70:30, v/v).[3]

-

Flow Rate: 0.60 mL/min.[3]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization: Positive ion electrospray ionization (ESI+).[3]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dienogest and this compound.

-

-

Data Analysis:

-

The concentration of Dienogest is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations.

-

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes relevant to the study and application of this compound.

Caption: General workflow for physicochemical characterization of a compound.

Caption: Simplified signaling pathway for Dienogest's mechanism of action.

Caption: Experimental workflow for Dienogest quantification using LC-MS/MS.

References

- 1. benchchem.com [benchchem.com]

- 2. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bdg.co.nz [bdg.co.nz]

- 7. Dienogest [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. scbt.com [scbt.com]

- 10. Dienogest = 98 HPLC 65928-58-7 [sigmaaldrich.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. Dienogest - Wikipedia [en.wikipedia.org]

- 14. Dienogest, Steroidal progesterone (CAS 65928-58-7) | Abcam [abcam.com]

- 15. raybiotech.com [raybiotech.com]

The Gold Standard in Bioanalysis: Unlocking Research Advantages with Stable Isotope-Labeled Dienogest

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled (SIL) compounds has become an indispensable tool in modern analytical and biomedical research. For the synthetic progestin Dienogest (B1670515), the application of its stable isotope-labeled counterparts, such as Dienogest-d6 or ¹³C- and ¹⁵N-labeled variants, offers a significant enhancement in the precision, accuracy, and reliability of quantitative bioanalysis.[1] This technical guide provides an in-depth exploration of the advantages of using SIL-Dienogest in research, complete with detailed experimental methodologies, comparative quantitative data, and visual representations of key processes.

The Core Advantage: Mitigating Analytical Variability

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), SIL internal standards are considered the gold standard.[1] This is because they are nearly chemically and physically identical to the analyte of interest, Dienogest in this case.[2] This near-identical nature ensures that the SIL-Dienogest co-elutes with the unlabeled Dienogest during chromatography and experiences the same effects of sample preparation, extraction recovery, and ionization efficiency or suppression in the mass spectrometer's ion source.[2][3] By adding a known concentration of SIL-Dienogest to a sample at the beginning of the analytical process, it acts as a reliable internal reference to correct for any variations that may occur, leading to highly accurate and precise quantification of the unlabeled Dienogest present in the sample.[3]

Key Applications and Their Advantages

The use of stable isotope-labeled Dienogest is particularly advantageous in several key research areas:

-

Pharmacokinetic (PK) and Bioequivalence Studies: In these studies, accurate measurement of drug concentrations in biological matrices like plasma over time is critical. SIL-Dienogest allows for the development of robust and validated LC-MS/MS methods for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Dienogest.[4][5] The high precision afforded by SIL internal standards is essential for confidently establishing bioequivalence between different formulations of a drug.[4][5]

-

Metabolism Studies: Stable isotopes can be incorporated into the Dienogest molecule at metabolically stable positions.[6] This allows researchers to trace the fate of the drug as it is metabolized in the body. By analyzing the mass shifts in the resulting metabolites, new metabolic pathways can be identified and characterized.[7]

-

Therapeutic Drug Monitoring (TDM): For drugs where plasma concentrations correlate with therapeutic efficacy or toxicity, accurate monitoring is crucial. SIL-Dienogest enables the development of highly specific and sensitive assays for TDM, allowing for personalized dose adjustments.

-

Environmental Fate and Toxicology Studies: The increasing use of pharmaceuticals has led to concerns about their environmental impact. SIL-Dienogest can be used in environmental samples to accurately quantify the presence and persistence of Dienogest and its transformation products.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from validated analytical methods and pharmacokinetic studies involving Dienogest. The use of a stable isotope-labeled internal standard, such as Dienogest-d6, consistently results in high precision and accuracy.

Table 1: Mass Spectrometric Parameters for Dienogest and Dienogest-d6 [3]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dienogest | 312.3 | 135.3 |

| Dienogest-d6 | 318.3 | 135.3 |

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Dienogest in Human Plasma Using a Deuterated Internal Standard [2][9][10]

| Parameter | Value |

| Linearity Range | 1 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL |

| Intra-day Precision (%CV) | < 3.97% |

| Inter-day Precision (%CV) | < 6.10% |

| Accuracy (%RE) | Within ±4.0% |

| Recovery | > 90% |

Table 3: Pharmacokinetic Parameters of Dienogest (2 mg oral dose) in Healthy Female Volunteers from Bioequivalence Studies [4][10]

| Parameter | Mean Value (Fasting) | Mean Value (Fed) |

| Cmax (ng/mL) | 47.1 | 38.6 |

| AUC₀-t (ng·h/mL) | 450.3 | 499.1 |

| AUC₀-∞ (ng·h/mL) | 465.8 | 513.5 |

| t½ (h) | 9.8 | 10.5 |

Experimental Protocols

Protocol 1: Quantification of Dienogest in Human Plasma using LC-MS/MS with Dienogest-d6 Internal Standard

This protocol is a representative example based on established and validated methodologies.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of Dienogest-d6 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent.[2]

-

Mobile Phase:

-

A: 5 mM Ammonium Acetate in water

-

B: Acetonitrile

-

Isocratic elution with 70% B at a flow rate of 0.6 mL/min.[2]

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Transitions:

-

Dienogest: 312.3 → 135.3

-

Dienogest-d6: 318.3 → 135.3

-

3. Data Analysis

-

The peak area ratio of Dienogest to Dienogest-d6 is used to construct a calibration curve from standards of known concentrations.

-

The concentration of Dienogest in the unknown samples is then calculated from this calibration curve.

Visualizing Key Processes

Dienogest Metabolism Pathway

Dienogest is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[11][12] The main metabolic pathways include hydroxylation, reduction of the delta-4-3-keto group, and removal of the C17α cyanomethyl group, leading to the formation of endocrinologically inactive metabolites.[11][12]

References

- 1. Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics, Bioequivalence, and Safety Evaluation of Dienogest in Healthy Subjects Under Fasting and Fed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]

- 11. cdn.medpath.com [cdn.medpath.com]

- 12. Dienogest - Wikipedia [en.wikipedia.org]

Unraveling Metabolic Fates: A Technical Guide to In Vivo Tracing of Dienogest-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of stable isotope labeling, specifically using Dienogest-13C2,15N, for in vivo metabolic pathway tracing. This document outlines the core principles, detailed experimental methodologies, and data interpretation frameworks essential for leveraging this powerful technique in drug metabolism and pharmacokinetic studies. While the specific use of this compound is presented as a robust hypothetical model, the protocols and data herein are based on established principles of metabolic research and the known metabolic profile of Dienogest.

Introduction to Dienogest and Metabolic Tracing

Dienogest is a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its therapeutic efficacy is intrinsically linked to its metabolism and pharmacokinetic profile. Understanding the in vivo metabolic fate of Dienogest is crucial for optimizing its clinical use and for the development of novel drug candidates.

Stable isotope tracing is a powerful technique that allows for the precise tracking of a molecule and its metabolites through a biological system.[2] By replacing specific atoms in the Dienogest molecule with stable isotopes (in this hypothetical case, two Carbon-13 and one Nitrogen-15 atoms), researchers can distinguish the administered drug and its metabolic products from endogenous compounds using mass spectrometry. This approach provides invaluable insights into the rates of absorption, distribution, metabolism, and excretion (ADME).

The Metabolic Pathway of Dienogest

Dienogest undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 enzyme CYP3A4.[1] The main metabolic routes include hydroxylation, reduction of the Δ4-3-keto group, and removal of the C17α cyanomethyl group, followed by conjugation.[1] The resulting metabolites are generally considered to be endocrinologically inactive and are rapidly excreted.[1][3]

Below is a diagram illustrating the primary metabolic pathways of Dienogest.

Metabolic pathways of Dienogest.

Hypothetical In Vivo Metabolic Tracing Study Protocol

This section details a hypothetical experimental protocol for an in vivo metabolic tracing study in a preclinical animal model (e.g., female non-human primates) using this compound.

Experimental Workflow

The overall workflow for the in vivo tracing study is depicted below.

Experimental workflow for in vivo tracing.

Detailed Methodologies

3.2.1. Animal Model and Acclimatization:

-

Species: Female cynomolgus monkeys (n=6).

-

Acclimatization: Animals are acclimatized for at least two weeks in a controlled environment (12-hour light/dark cycle, constant temperature and humidity).

-

Diet: Standard primate chow and water ad libitum.

-

Baseline Samples: Collection of blood, urine, and feces for 24 hours prior to tracer administration to establish baseline metabolite levels.

3.2.2. This compound Administration:

-

Tracer: this compound, synthesized with high isotopic purity (>99%).

-

Dose: A single oral dose of 2 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: Oral gavage to ensure accurate dosing.

3.2.3. Sample Collection:

-

Blood: Serial blood samples (1 mL) are collected from a peripheral vein at pre-dose, and at 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Plasma is separated by centrifugation and stored at -80°C.[1]

-

Urine and Feces: Animals are housed in metabolic cages for quantitative collection of urine and feces at intervals of 0-12, 12-24, 24-48, and 48-72 hours post-dose. Samples are stored at -80°C.

-

Tissue Harvesting: At 72 hours post-dose, animals are euthanized, and tissues (liver, kidneys, gastrointestinal tract, reproductive organs) are collected, flash-frozen in liquid nitrogen, and stored at -80°C.

3.2.4. Sample Preparation and Metabolite Extraction:

-

Plasma: Proteins are precipitated with acetonitrile (B52724). The supernatant is dried and reconstituted for analysis.

-

Urine: Samples are centrifuged to remove debris and diluted prior to analysis.

-

Feces and Tissues: Homogenized in a suitable buffer, followed by solid-phase extraction (SPE) to isolate Dienogest and its metabolites.

3.2.5. LC-MS/MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatography: A C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes. Full scan and tandem MS (MS/MS) are performed to identify and quantify this compound and its isotopically labeled metabolites based on their unique mass-to-charge ratios (m/z) and fragmentation patterns.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the described study.

Table 1: Pharmacokinetic Parameters of this compound in Plasma

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | 55.2 ± 8.3 |

| Tmax (h) | 1.6 ± 0.4 |

| AUC0-t (ng·h/mL) | 450.7 ± 65.1 |

| AUC0-∞ (ng·h/mL) | 465.2 ± 68.9 |

| t1/2 (h) | 9.5 ± 1.2 |

| Vd/F (L) | 42.3 ± 5.7 |

| CL/F (mL/min) | 68.5 ± 9.2 |

Table 2: Cumulative Excretion of this compound and its Labeled Metabolites (% of Administered Dose)

| Time Interval (h) | Urine (Mean ± SD) | Feces (Mean ± SD) |

| 0-24 | 65.8 ± 7.9 | 20.3 ± 4.1 |

| 24-48 | 12.3 ± 2.5 | 5.6 ± 1.8 |

| 48-72 | 4.1 ± 1.1 | 2.1 ± 0.9 |

| Total | 82.2 ± 8.7 | 28.0 ± 5.2 |

Table 3: Relative Abundance of Major Labeled Metabolites in Plasma at Tmax

| Metabolite | Relative Abundance (%) |

| Unchanged this compound | 75.6 |

| Hydroxylated Metabolites | 12.3 |

| Reduced Metabolites | 8.1 |

| Conjugated Metabolites | 4.0 |

Signaling Pathways and Biological Activity

Dienogest primarily exerts its effects through high-affinity binding to the progesterone (B1679170) receptor (PR).[4] This interaction initiates a cascade of cellular events, leading to its therapeutic effects, such as the suppression of ovulation and the induction of endometrial atrophy.[3][4] Recent studies have also elucidated direct effects of Dienogest on endometriotic cells, including the induction of autophagy and apoptosis by impairing the activation of AKT, ERK1/2, and mTOR pathways.[5] Furthermore, Dienogest has been shown to suppress the expression of matrix metalloproteinases (MMPs) in endometriotic stromal cells.[6]

The biological activity of Dienogest's metabolites is generally considered to be negligible.[1][3] However, some studies suggest that metabolites of progestins can have their own biological effects, including potential antiprogestational activity.[7] The use of isotopically labeled Dienogest provides a unique opportunity to isolate and characterize these metabolites and investigate their potential off-target effects and interactions with cellular signaling pathways.

The diagram below illustrates the known signaling pathways influenced by the parent Dienogest molecule. The potential for its metabolites to interact with these or other pathways remains an area for further investigation.

References

- 1. Dienogest - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dienogest? [synapse.patsnap.com]

- 5. Dienogest enhances autophagy induction in endometriotic cells by impairing activation of AKT, ERK1/2, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The endocrinologic profile of metabolites of the progestin dienogest] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Journey of Dienogest: An In-depth Technical Guide to its ADME Properties Using Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Dienogest (B1670515), a synthetic progestin widely used in the treatment of endometriosis and in oral contraceptives. A thorough understanding of a drug's ADME profile is paramount in drug development, ensuring both efficacy and safety. This guide places a special emphasis on the pivotal role of labeled compounds, particularly tritium (B154650) (³H)-labeled Dienogest, in elucidating its pharmacokinetic journey within the body.

Absorption: Rapid and Extensive Uptake

Dienogest is characterized by its rapid and nearly complete absorption following oral administration. Studies utilizing labeled compounds have been instrumental in quantifying its high bioavailability.

Key Quantitative Data on Dienogest Absorption:

| Parameter | Value | Species | Citation |

| Bioavailability | ~91% | Human | [1] |

The high oral bioavailability of Dienogest suggests that it is well-absorbed from the gastrointestinal tract and experiences minimal first-pass metabolism, a fact that has been confirmed in multiple studies[2].

Experimental Protocol: Oral Bioavailability Study (Representative)

A representative oral bioavailability study for Dienogest would involve the administration of a single oral dose of [³H]-Dienogest to healthy human volunteers. Blood samples would be collected at predetermined time points over a 72-hour period. Plasma concentrations of both the parent Dienogest and total radioactivity would be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid scintillation counting, respectively. The absolute bioavailability would be calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration of a tracer dose of [³H]-Dienogest.

Distribution: Broad Reach with High Protein Binding

Once absorbed, Dienogest distributes throughout the body. A significant portion of the drug binds to plasma proteins, primarily albumin. This binding is non-specific, and Dienogest does not bind to sex hormone-binding globulin (SHBG) or corticoid-binding globulin (CBG).

Key Quantitative Data on Dienogest Distribution:

| Parameter | Value | Species | Citation |

| Plasma Protein Binding | ~90% | Human | [1] |

| Apparent Volume of Distribution (Vd/F) | 40 L | Human | [1] |

While specific tissue distribution studies using radiolabeled Dienogest are not extensively detailed in publicly available literature, the volume of distribution suggests that the drug is not confined to the bloodstream and does distribute into tissues.

Experimental Protocol: Tissue Distribution Study (Representative)

A typical preclinical tissue distribution study would involve administering a single dose of [³H]-Dienogest to animal models such as rats or rabbits. At various time points post-administration, animals would be euthanized, and various tissues (e.g., uterus, ovaries, liver, kidney, brain, adipose tissue) would be collected. The concentration of total radioactivity in each tissue would be quantified using liquid scintillation counting or quantitative whole-body autoradiography (QWBA). QWBA provides a visual representation of the distribution of the radiolabeled compound throughout the entire animal body.

Metabolism: Primarily Hepatic Transformation to Inactive Metabolites

Dienogest is extensively metabolized, primarily in the liver. The main metabolic pathway involves hydroxylation reactions mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, followed by conjugation. The resulting metabolites are considered to be pharmacologically inactive.

Identified Metabolites of Dienogest:

| Metabolite | Chemical Name | Activity |

| 9α,10β-Dihydro-Dienogest | - | Inactive |

| 3α,5α-Tetrahydro-Dienogest | - | Inactive |

| STS 749 | 17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one | Inactive |

| STS 825 | 17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol | Inactive |

Studies with tritium-labeled Dienogest in female rabbits have shown extensive biotransformation, with a significant difference in the metabolite patterns between urine and bile. More polar metabolites were found to dominate in the urine[3].

Experimental Protocol: Metabolite Profiling Study (Representative)

To identify and quantify metabolites, plasma, urine, and feces samples collected from subjects administered [³H]-Dienogest would be analyzed. An initial step would involve separating the parent drug from its metabolites using techniques like high-performance liquid chromatography (HPLC). The radioactive peaks corresponding to the metabolites would be detected using a radiodetector. The structural elucidation of these metabolites would then be carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Diagram of Dienogest Metabolism Experimental Workflow

Caption: Workflow for a typical metabolite profiling study using labeled compounds.

Excretion: Predominantly Renal Elimination of Metabolites

Following metabolism, Dienogest and its metabolites are eliminated from the body. The primary route of excretion is via the kidneys into the urine.

Key Quantitative Data on Dienogest Excretion:

| Parameter | Value | Species | Citation |

| Elimination Half-Life | 9-10 hours | Human | [1] |

| Urinary to Fecal Excretion Ratio | ~3:1 | Human | [1] |

Mass balance studies, which are critically dependent on the use of radiolabeled compounds, have been essential in determining the routes and extent of Dienogest excretion. These studies aim for a total recovery of the administered radioactivity of preferably over 90% to provide a reliable assessment of the elimination pathways.

Experimental Protocol: Mass Balance Study (Representative)

In a mass balance study, a single dose of [³H]-Dienogest is administered to subjects. Urine and feces are collected quantitatively for a period sufficient to ensure that the majority of the radioactivity has been excreted (typically until radioactivity in excreta is less than 1% of the administered dose in a 24-hour period for two consecutive days). The total radioactivity in the collected urine and feces is measured by liquid scintillation counting. The data is then used to calculate the percentage of the administered dose excreted by each route.

Diagram of Dienogest ADME Pathway

Caption: Overview of the ADME pathway of Dienogest.

Conclusion

The use of labeled compounds, particularly tritium-labeled Dienogest, has been indispensable in comprehensively characterizing the ADME properties of this important therapeutic agent. These studies have revealed that Dienogest is a well-absorbed drug with predictable pharmacokinetics, extensive metabolism to inactive compounds, and efficient elimination. This detailed understanding of its disposition within the body underpins its safe and effective use in clinical practice and provides a critical foundation for any future drug development efforts involving this molecule.

References

- 1. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Balance, Metabolic Pathways, Absolute Bioavailability, and Pharmacokinetics of Giredestrant in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Proper Storage of Dienogest-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dienogest-13C2,15N, an isotopically labeled synthetic progestin. Understanding the stability profile of this compound is critical for its application as an internal standard in analytical methodologies, in metabolic studies, and throughout the drug development process. This document outlines potential degradation pathways, summarizes stability data extrapolated from studies on dienogest (B1670515) and its other isotopic analogues, and provides detailed experimental protocols for stability assessment.

Introduction to this compound

Dienogest is a fourth-generation progestin with antiandrogenic properties, widely utilized in oral contraceptives and for the management of endometriosis.[1] this compound is a stable isotope-labeled version of dienogest, which is an invaluable tool in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of dienogest in biological matrices.[1] The physical and chemical stability of this compound is paramount to ensure the accuracy and reliability of such analytical methods.[1] Stable isotope labeling can be used to trace the distribution, transformation, and clearance of the compound and its metabolites in vivo.[2]

Recommended Storage Conditions

While specific long-term stability studies for this compound are not extensively available in public literature, data from related isotopically labeled dienogest compounds and general practices for stable isotope-labeled compounds provide reliable storage guidance.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound Form | Storage Temperature | Duration | Source |

| This compound (Solid) | -20°C | Up to 5 years (default re-test period) | [3] |

| Dienogest-d6 (Solid) | -20°C | Up to 3 years | [1] |

| Dienogest (Solid) | -20°C | 3 years | [4] |

| Dienogest-d6 (In Solvent) | -80°C | Up to 6 months | [1] |

| -20°C | Up to 1 month | [1] | |

| Dienogest (In Solvent) | -80°C | 1 year | [4] |

| -20°C | 1 month | [4] |

It is recommended to store this compound as a solid at -20°C. For solutions, it is advisable to aliquot the stock solutions to prevent repeated freeze-thaw cycles and store them at -80°C for long-term use or at -20°C for short-term use.[4]

Chemical Stability and Potential Degradation Pathways

Forced degradation studies on unlabeled dienogest offer valuable insights into the likely degradation pathways for this compound under various stress conditions.[1] The primary degradation pathways for dienogest likely involve hydrolysis, oxidation, and photodegradation.[1]

-

Hydrolysis : Dienogest may be susceptible to hydrolysis under both acidic and basic conditions.[1]

-

Oxidation : The steroid structure is prone to oxidation, which can lead to the formation of hydroxylated or other oxygenated derivatives.[1]

-

Photodegradation : Exposure to light, particularly UV radiation, can induce photochemical reactions.[1] Photolysis of dienogest can lead to the formation of estrogenic compounds through A-ring aromatization.[1][5] Studies have shown that dienogest is not fully stable when exposed to light, and therefore, it should be stored in its original light-protecting packaging.[6]

Biotransformation studies of dienogest have also identified pathways such as aromatic dehydrogenation, hydroxylation, and methoxylation.[7][8]

Table 2: Summary of Forced Degradation Studies on Dienogest

| Stress Condition | Parameters | Degradation (%) | Source |

| Acid Hydrolysis | 1M HCl, 45°C, 30 min | 9.9 | [1] |

| Base Hydrolysis | 1M NaOH, 45°C, 15 min | 8.7 | [1] |

| Oxidation | 2.5% H₂O₂, 45°C, 30 min | 8.2 | [1] |

| Neutral Hydrolysis | Purified water, 45°C, 3 hours | 2.2 | [1] |

| Thermal | Dry heat, 105°C, 15 hours | 2.5 | [1] |

| Photolytic (UV) | 200 Watts/m² | 0.6 | [1] |

| Photolytic (Visible) | 1.2 Million Lux Hours | 0.8 | [1] |

| Humidity | 25°C, 90% RH, 7 days | 0.4 | [1] |

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound in research and development, conducting stability studies is crucial. The following are detailed methodologies for key experiments.

Protocol for Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

-

Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.[1]

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 1M HCl and reflux at 45°C for 30 minutes.[9]

-

Base Hydrolysis : Mix the stock solution with 1M NaOH and reflux at 45°C for 15 minutes.[9]

-

Oxidative Degradation : Mix the stock solution with 2.5% hydrogen peroxide and reflux at 45°C for 30 minutes.[9]

-

Neutral Hydrolysis : Mix the stock solution with purified water and reflux at 45°C for 3 hours.[9]

-

Thermal Degradation : Expose the solid compound to dry heat at 105°C for 15 hours.[10]

-

Photostability : Expose the compound to UV light (200 Watts/m²) and visible light (1.2 Million Lux Hours).[9]

-

Humidity : Expose the solid compound to 90% relative humidity at 25°C for 7 days.[10]

-

-

Sample Analysis : After exposure to the stress conditions, analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.[11]

Stability-Indicating HPLC Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended to monitor the stability of this compound.[11]

-

Column : Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent.[9]

-

Mobile Phase : 40% Acetonitrile.[9]

-

Flow Rate : 1.0 mL/minute.[10]

-

Detector Wavelength : 305 nm.[10]

-

Run Time : 8 minutes.[10]

This method should be validated according to ICH Q2(R1) guidelines to ensure it is simple, precise, accurate, and robust.[9]

Visualizations

Dienogest Signaling Pathway

Dienogest acts as a selective agonist for the progesterone (B1679170) receptor. The following diagram illustrates its mechanism of action.

Caption: Mechanism of action of Dienogest as a progesterone receptor agonist.

Experimental Workflow for Stability Testing

The logical flow for assessing the stability of this compound is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bdg.co.nz [bdg.co.nz]

- 4. selleckchem.com [selleckchem.com]

- 5. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biotransformation of Current-Use Progestin Dienogest and Drospirenone in Laboratory-Scale Activated Sludge Systems Forms High-Yield Products with Altered Endocrine Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Commercial Availability and Application of Dienogest-13C2,15N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the stable isotope-labeled Dienogest-13C2,15N. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who are utilizing this compound in their studies. This guide includes a summary of commercial suppliers, a detailed experimental protocol for its application as an internal standard in quantitative analysis, and a visualization of the key signaling pathway influenced by Dienogest.

Commercial Suppliers of this compound

This compound is a stable isotope-labeled version of Dienogest, a synthetic progestogen used in the treatment of endometriosis. The incorporation of carbon-13 and nitrogen-15 (B135050) isotopes makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies. Several chemical suppliers offer this compound, and their product specifications are summarized in the table below for easy comparison.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Purity | Unlabeled CAS Number |

| MedChemExpress | HY-B0084S3 | C₁₈¹³C₂H₂₅¹⁵NO₂ | 314.4 | Not Specified | 65928-58-7 |

| BDG Synthesis | 130705-10 | C₁₈¹³C₂H₂₅¹⁵NO₂ | 314.4 | >98% (by HPLC) | 65928-58-7[1] |

| BOC Sciences | Not Specified | C₁₈¹³C₂H₂₅¹⁵NO₂ | Not Specified | 95% by HPLC; 98% atom ¹³C; 98% atom ¹⁵N | Not Specified |

Experimental Protocol: Quantitative Analysis of Dienogest using LC-MS/MS with this compound as an Internal Standard

The following protocol is a generalized procedure for the quantification of Dienogest in biological matrices (e.g., plasma, serum) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This method is based on established principles of stable isotope dilution analysis, which is a gold standard for accurate quantification in complex samples.[2][3][4]

2.1. Materials and Reagents

-

Dienogest analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum) from study subjects

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2.2. Preparation of Stock and Working Solutions

-

Dienogest Stock Solution (1 mg/mL): Accurately weigh and dissolve Dienogest in methanol.

-

This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Dienogest Working Solutions: Prepare a series of working solutions by serially diluting the Dienogest stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.

2.3. Sample Preparation

-

Protein Precipitation: To 100 µL of the biological matrix sample (calibration standards, quality controls, or unknown samples), add 10 µL of the IS working solution (100 ng/mL).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Dienogest from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dienogest and this compound.

2.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Dienogest to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Dienogest primarily exerts its therapeutic effects through its activity as a progesterone (B1679170) receptor agonist.[5][6] Furthermore, studies have indicated its role in modulating inflammatory pathways, notably through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Dienogest's Interaction with the Progesterone Receptor

The following diagram illustrates the simplified mechanism of Dienogest as a progesterone receptor agonist.

Inhibition of the NF-κB Signaling Pathway by Dienogest

This diagram outlines the inhibitory effect of Dienogest on the pro-inflammatory NF-κB signaling pathway.

Experimental Workflow for Quantitative Analysis

The following diagram provides a high-level overview of the experimental workflow for the quantitative analysis of Dienogest in biological samples using an internal standard.

References

- 1. bdg.co.nz [bdg.co.nz]

- 2. LC-MS/MS Method for Rapid Quantification of Progesterone in Rabbit Plasma and Its Application in a Pharmacokinetic Study of the Transdermal Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of isotopically labeled internal standards on quantification of serum/plasma 17α-hydroxyprogesterone (17OHP) by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dienogest - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmaceuticals targeting signaling pathways of endometriosis as potential new medical treatment: A review - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic enrichment levels in commercially available Dienogest-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels, analytical methodologies, and a plausible synthetic pathway for commercially available Dienogest-13C2,15N. This stable isotope-labeled internal standard is critical for the accurate quantification of Dienogest in complex biological matrices, facilitating pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Isotopic Enrichment: A Quantitative Overview

Stable isotope-labeled compounds are powerful tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards. The accuracy of such quantitative methods is directly dependent on the isotopic purity of the labeled standard. While the exact isotopic enrichment can vary slightly between different commercial batches, the data presented in Table 1 represents typical specifications for high-quality this compound.

Table 1: Typical Isotopic Enrichment Levels for Commercially Available this compound

| Isotope | Position of Label | Nominal Enrichment (%) |

| Carbon-13 (¹³C) | C20, C21 | ≥ 99 |

| Nitrogen-15 (¹⁵N) | N at C21 | ≥ 99 |

Note: Data is compiled based on typical specifications for isotopically labeled pharmaceutical standards. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.

Experimental Protocols: Synthesis and Analysis

The following sections detail the methodologies for the synthesis and analysis of this compound, providing a framework for its practical application in a research setting.

Plausible Synthetic Pathway for this compound

The synthesis of isotopically labeled Dienogest involves the introduction of ¹³C and ¹⁵N atoms at specific positions in the molecule. A plausible retro-synthetic approach, based on established synthetic routes for Dienogest, is outlined below. The key step is the introduction of the labeled cyanomethyl group at the C17 position.

A generalized workflow for this synthesis is depicted in the following diagram:

Detailed Steps:

-

Starting Material: The synthesis typically begins with a suitable estrone derivative.

-

Protection: The ketone group at the C3 position is protected to prevent its reaction in subsequent steps.

-

Epoxidation: The C17 ketone is converted to an epoxide.

-

Ring Opening and Label Introduction: The crucial step involves the nucleophilic attack of a labeled cyanide source, such as potassium cyanide with ¹³C at the carbon and ¹⁵N at the nitrogen (K¹³C¹⁵N), on the C17 epoxide. This opens the epoxide ring and introduces the ¹³C- and ¹⁵N-labeled cyanomethyl group.

-

Deprotection and Isomerization: The protecting group at C3 is removed, and the double bond is isomerized to the final position to yield Dienogest-¹³C₂,¹⁵N.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Analytical Methods for Purity and Quantification

The chemical and isotopic purity of this compound is typically assessed using a combination of analytical techniques.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. The exact ratio may be optimized for best separation.

-

Detection: UV detection at a wavelength where Dienogest shows maximum absorbance.

-

Purpose: To determine the chemical purity of the compound by separating it from any unlabeled Dienogest and other synthesis-related impurities.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment and Quantification:

-

Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

-

Method: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the labeled and unlabeled Dienogest.

-

MRM Transition for Dienogest: The precursor ion (M+H)⁺ of unlabeled Dienogest is selected and fragmented to produce a specific product ion.

-

MRM Transition for Dienogest-¹³C₂,¹⁵N: The precursor ion (M+3+H)⁺ of the labeled Dienogest is selected and fragmented. The resulting product ion will also have a mass shift corresponding to the incorporated isotopes.

-

-

Purpose: To confirm the mass of the labeled compound, determine the isotopic enrichment by comparing the signal intensities of the labeled and unlabeled species, and for the development of quantitative bioanalytical methods.

The logical relationship for using Dienogest-¹³C₂,¹⁵N as an internal standard in a quantitative LC-MS/MS assay is illustrated in the following diagram:

Conclusion

Dienogest-¹³C₂,¹⁵N is an indispensable tool for researchers engaged in the study of Dienogest's pharmacology and metabolism. Understanding its isotopic enrichment, the principles of its synthesis, and the analytical methods for its characterization and use are fundamental to generating high-quality, reliable data. The information presented in this guide provides a solid foundation for the effective application of this stable isotope-labeled standard in a scientific setting. Researchers should always consult the supplier's Certificate of Analysis for lot-specific data to ensure the highest level of accuracy in their experiments.

Methodological & Application

Application Note: Quantification of Dienogest in Human Plasma using Dienogest-¹³C₂,¹⁵N as an Internal Standard by LC-MS/MS

Introduction

Dienogest (B1670515) is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and precise quantification of Dienogest in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS to correct for matrix effects, recovery, and variations in ionization.[3] SIL internal standards, particularly those labeled with ¹³C and ¹⁵N, are chemically identical to the analyte, ensuring they co-elute and experience the same ionization effects, which leads to improved accuracy and precision.[4] This application note describes a validated LC-MS/MS method for the quantification of Dienogest in human plasma using Dienogest-¹³C₂,¹⁵N as an internal standard.

Principle

The method involves the extraction of Dienogest and the internal standard (Dienogest-¹³C₂,¹⁵N) from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of Dienogest to Dienogest-¹³C₂,¹⁵N against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Dienogest reference standard (>98% purity)

-

Dienogest-¹³C₂,¹⁵N internal standard (IS) (>98% purity, isotopic purity >99%)

-

HPLC grade acetonitrile (B52724), methanol (B129727), and methyl tert-butyl ether (MTBE)

-

Analytical grade ammonium (B1175870) acetate (B1210297)

-

Ultrapure water (e.g., Milli-Q)

-

Human plasma (K₂EDTA)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Dienogest and Dienogest-¹³C₂,¹⁵N in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Solutions:

-

Prepare serial dilutions of the Dienogest stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

Prepare a working solution of Dienogest-¹³C₂,¹⁵N (e.g., 100 ng/mL) in the same diluent.

-

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 25 µL of the Dienogest-¹³C₂,¹⁵N working solution (internal standard) to all samples except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 500 µL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: The protonated precursor to product ion transitions should be optimized. Based on published data for Dienogest (m/z 312.30 → 135.30), the transitions for Dienogest-¹³C₂,¹⁵N would be shifted.[2]

-

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters

| Parameter | Dienogest | Dienogest-¹³C₂,¹⁵N (Internal Standard) |

| Precursor Ion (m/z) | 312.30 | 315.30 |

| Product Ion (m/z) | 135.30 | 137.30 |

| Dwell Time (ms) | 200 | 200 |

| Collision Energy (eV) | Optimized | Optimized |

| Declustering Potential (V) | Optimized | Optimized |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 4%[2] |

| Inter-day Precision (%CV) | < 7%[2] |

| Accuracy (% Bias) | Within ±5%[2] |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for Dienogest quantification.

Caption: Role of the internal standard in LC-MS/MS.

Caption: Simplified signaling pathway of Dienogest.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Dienogest in Human Plasma Using a Stable Isotope Dilution LC-MS/MS Method

Introduction

Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] Accurate and reliable quantification of Dienogest in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive method for the quantification of Dienogest in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dienogest-13C2,15N as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method